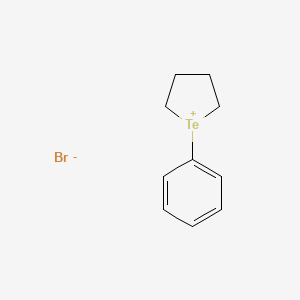![molecular formula C27H28ClSbSi B14463656 Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride CAS No. 65840-16-6](/img/structure/B14463656.png)
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of a stibanium (antimony) center bonded to three phenyl groups and one 2-(trimethylsilyl)phenyl group, with a chloride ion as a counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride typically involves the reaction of triphenylstibine with 2-(trimethylsilyl)phenyl chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony center to a lower oxidation state.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry and drug development.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Industry: The compound’s unique properties make it a candidate for use in industrial processes, such as catalysis and materials manufacturing.
Wirkmechanismus
The mechanism by which triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride exerts its effects involves interactions with molecular targets and pathways. The antimony center can coordinate with various ligands, influencing the reactivity and stability of the compound. The trimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity in certain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with similar structural features but different reactivity and applications.
Triphenylstibine: A related organoantimony compound with three phenyl groups bonded to antimony.
Triphenylphosphine: An organophosphorus compound with similar structural features but different chemical properties.
Uniqueness
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride is unique due to the presence of both antimony and silicon in its structure. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in chemistry and materials science.
Eigenschaften
CAS-Nummer |
65840-16-6 |
|---|---|
Molekularformel |
C27H28ClSbSi |
Molekulargewicht |
537.8 g/mol |
IUPAC-Name |
triphenyl-(2-trimethylsilylphenyl)stibanium;chloride |
InChI |
InChI=1S/C9H13Si.3C6H5.ClH.Sb/c1-10(2,3)9-7-5-4-6-8-9;3*1-2-4-6-5-3-1;;/h4-7H,1-3H3;3*1-5H;1H;/q;;;;;+1/p-1 |
InChI-Schlüssel |
OXYUJRYUQLANMI-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


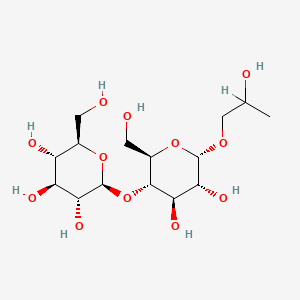
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)

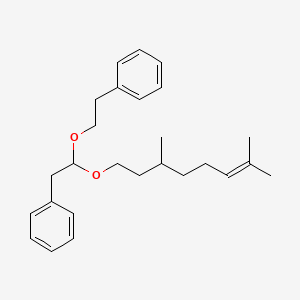
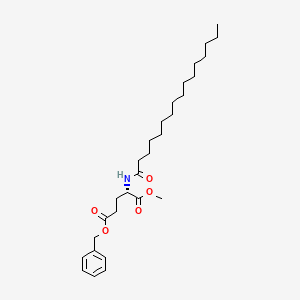

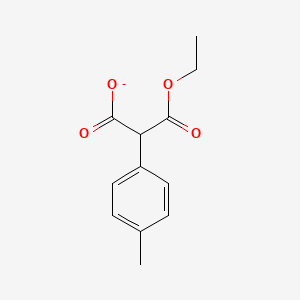
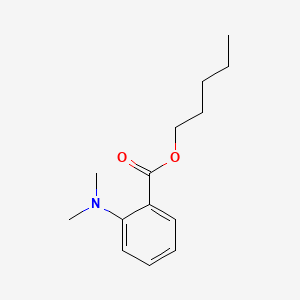
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
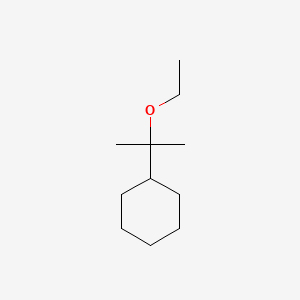
methanone](/img/structure/B14463638.png)
